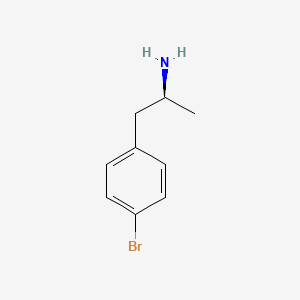
1-(2-Aminopyridin-3-yl)ethanol
概述
描述
1-(2-Aminopyridin-3-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be used in the synthesis of other chemicals, as well as in scientific research.
科学研究应用
1-(2-Aminopyridin-3-yl)ethanol has a wide range of scientific research applications. It can be used as a building block in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It can also be used as a ligand in coordination chemistry, where it forms complexes with metal ions. In addition, it has been shown to have potential applications in the field of catalysis, where it can be used as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(2-Aminopyridin-3-yl)ethanol is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This can lead to changes in the reactivity of the metal ion, which can affect the outcome of chemical reactions. In addition, it has been shown to have potential applications in the field of catalysis, where it can be used to activate and stabilize metal catalysts.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 1-(2-Aminopyridin-3-yl)ethanol. However, it has been shown to be non-toxic and non-carcinogenic. It is also soluble in water and organic solvents, which makes it easy to work with in the laboratory.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Aminopyridin-3-yl)ethanol in lab experiments is its versatility. It can be used in a wide range of applications, from synthesis to catalysis. In addition, it is easy to work with and has a high yield. However, one limitation is that it can be expensive to synthesize, which may limit its use in some applications.
未来方向
There are many potential future directions for research on 1-(2-Aminopyridin-3-yl)ethanol. One area of interest is its potential applications in the field of catalysis. It has been shown to be an effective catalyst in some reactions, and further research could lead to the development of new catalysts based on this compound. In addition, it could be used in the synthesis of new pharmaceuticals and agrochemicals, which could have important applications in medicine and agriculture.
Conclusion:
In conclusion, 1-(2-Aminopyridin-3-yl)ethanol is a versatile chemical compound that has potential applications in various fields. Its synthesis method is straightforward, and it has been shown to be non-toxic and non-carcinogenic. While there is still much to learn about its mechanism of action and biochemical and physiological effects, it has already shown promise in the field of catalysis and as a building block in the synthesis of other chemicals. Further research is needed to fully understand its potential applications and limitations.
属性
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIJGHJYYFDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660578 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyridin-3-yl)ethanol | |
CAS RN |
869567-91-9 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291033.png)
![2-Methyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291036.png)
![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291041.png)
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291044.png)
![(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3291047.png)
![2-[3-(3-Methoxybenzoyl)imidazo[1,2-a]pyridin-8-yl]oxy-1-(3-methoxyphenyl)ethanone](/img/structure/B3291053.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-benzylacetamide](/img/structure/B3291062.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B3291071.png)
![N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3291078.png)
![(R)-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3291083.png)

![7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3291097.png)
![Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B3291105.png)
